Preclinical studies using cell lines and animal models have shown that Alisertib can effectively inhibit the growth of various cancers, including acute myeloid leukemia (AML), breast cancer, and colorectal cancer [^3, ^4, ^5]. These studies have also demonstrated that Alisertib can be synergistic with other anti-cancer therapies, potentially leading to improved treatment outcomes.
Alisertib is currently being investigated in clinical trials for the treatment of several types of cancer, either alone or in combination with other therapies. These trials are evaluating the safety, efficacy, and optimal dosing of Alisertib.
Here are some ongoing clinical trials involving Alisertib (information retrieved from ):